(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid
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Overview
Description
(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid is an organic compound with the molecular formula C10H13BO3. It is a boronic acid derivative that features a benzyloxy group attached to a prop-1-en-1-yl chain. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid typically involves the borylation of appropriate precursors. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of boronic acids by optimizing reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), ethanol, and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine
Boronic acids, including this compound, are used in the development of enzyme inhibitors and as probes for biological systems. They interact with diols and other biomolecules, making them useful in the study of biological processes .
Industry
In industry, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their ability to form stable complexes with various substrates makes them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The compound’s interaction with molecular targets often involves the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4-Vinylphenylboronic Acid: Similar structure but with a vinyl group instead of a benzyloxy group.
3-Methoxyprop-1-en-1-ylboronic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid is unique due to its benzyloxy group, which provides additional reactivity and potential for functionalization compared to other boronic acids . This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .
Properties
IUPAC Name |
3-phenylmethoxyprop-1-enylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7,12-13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNXBJMZCDPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCOCC1=CC=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60782193 |
Source
|
Record name | [3-(Benzyloxy)prop-1-en-1-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60782193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220194-16-1 |
Source
|
Record name | [3-(Benzyloxy)prop-1-en-1-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60782193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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